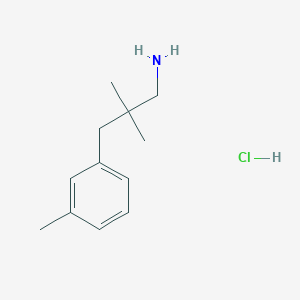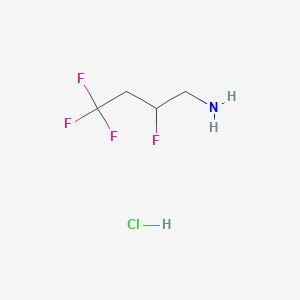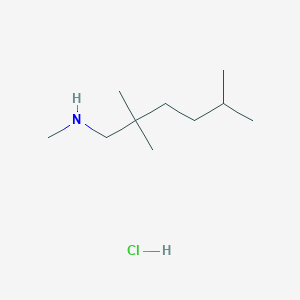![molecular formula C10H15NO2 B1484780 trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 1842311-34-5](/img/structure/B1484780.png)
trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol (TMC) is a cyclic molecule with a unique structure that has been studied in recent years due to its potential applications in various fields. TMC has a wide range of potential applications in pharmaceuticals, cosmetics, and biotechnology. This molecule has a unique structure that allows it to interact with a variety of molecules, making it a useful tool for drug development, as well as other research applications.
Wirkmechanismus
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol is believed to interact with a variety of molecules, including enzymes and other proteins, to exert its effects. It is believed to interact with enzymes, such as phosphodiesterase-4, cyclooxygenase-2, tyrosine kinase, and monoamine oxidase, to inhibit their activity. It is also believed to interact with other proteins, such as G-protein coupled receptors, to modulate their activity. Additionally, this compound is believed to interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on inflammation, pain, cell growth and proliferation, and neurotransmitter levels in the brain. Additionally, this compound has been studied for its potential effects on the immune system, metabolism, and cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has several advantages and limitations for lab experiments. One advantage of using this compound in lab experiments is its ability to interact with a variety of molecules and modulate their activity. Additionally, this compound is relatively stable, making it a useful tool for long-term experiments. However, this compound is not water soluble, making it difficult to use in some experiments. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol. One potential direction is to further study its effects on the immune system, metabolism, and cardiovascular system. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for a variety of diseases. Additionally, further research could be conducted to explore the potential of this compound as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential of this compound as a tool for biotech applications, such as gene therapy.
Wissenschaftliche Forschungsanwendungen
Trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol has a variety of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation. This compound has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of pain and inflammation. This compound has also been studied as a potential inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the regulation of neurotransmitter levels in the brain.
Eigenschaften
IUPAC Name |
(1R,2R)-2-[(5-methylfuran-2-yl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-2-3-8(13-7)6-11-9-4-5-10(9)12/h2-3,9-12H,4-6H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPSCSPPRRQKP-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1484700.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)

![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)

amine hydrochloride](/img/structure/B1484714.png)



![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)